molecular formula C11H12O4S B8309825 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

Cat. No.: B8309825
M. Wt: 240.28 g/mol
InChI Key: LSOHGQXOSJAKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane is a chiral, synthetic intermediate of significant interest in medicinal chemistry for the construction of novel nucleoside analogues. Its core structure is the 1,3-oxathiolane ring, a five-membered heterocycle containing both oxygen and sulfur atoms, which serves as a carbohydrate mimic in the design of therapeutics. This compound is functionally tailored for strategic chemical manipulation, particularly through N-glycosylation reactions with nucleobases, to access stereodefined nucleosides . The primary research value of this compound lies in its role as a precursor for the synthesis of potent nucleoside reverse transcriptase inhibitors (NRTIs). Nucleoside analogues built upon the 1,3-oxathiolane scaffold, such as the antiviral drugs Lamivudine and Emtricitabine, are cornerstone treatments for HIV and have also shown application in oncology . These drugs are recognized for their ability to mimic natural nucleosides; after intracellular phosphorylation to the active triphosphate form, they compete with endogenous nucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. Their incorporation results in premature chain termination, effectively inhibiting viral replication . The unnatural L-configuration enantiomer of these analogues often demonstrates superior antiviral activity and a more favorable toxicological profile compared to their D-counterparts, highlighting the critical importance of stereoselective synthesis . Researchers utilize this benzoyl-protected intermediate in stereoselective processes to achieve the desired enantiomeric purity in the final nucleoside product. The development of such synthetic intermediates and methodologies, including the use of Lewis acid catalysts, remains an active and vital field of research to streamline the production of these life-saving pharmaceutical agents . This product is intended for research purposes as a critical building block in drug discovery and development programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

(3-oxo-1,3-oxathiolan-2-yl)methyl benzoate

InChI

InChI=1S/C11H12O4S/c12-11(9-4-2-1-3-5-9)15-8-10-14-6-7-16(10)13/h1-5,10H,6-8H2

InChI Key

LSOHGQXOSJAKNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)C(O1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

The synthesis of this compound can be achieved through various methods, often involving the glycosylation of nucleosides. A notable method utilizes zirconium(IV) chloride as a catalyst to enhance yield and optical purity during the formation of 1,3-oxathiolane nucleosides, which are critical in developing antiviral agents like Lamivudine and Emtricitabine . The following table summarizes key synthetic routes:

Method Key Reagents Yield Notes
GlycosylationZirconium(IV) chlorideHigh yieldEffective for nucleoside synthesis
LactonizationThioglycolic acidModerate yieldForms lactone precursor
ReductionSodium borohydrideHigh yieldReduces lactone to desired products

Antiviral Properties

This compound derivatives have shown significant antiviral activity against retroviruses such as HIV and Hepatitis B Virus. These compounds function as nucleoside reverse transcriptase inhibitors (NRTIs), where their mechanism involves competing with natural deoxynucleotides for incorporation into viral DNA, thus inhibiting viral replication .

Anticancer Potential

Recent studies have explored the anticancer properties of oxathiolane derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . The following table outlines some findings related to its anticancer activity:

Cell Line Compound Tested IC50 (µM) Effect
A549 (Lung adenocarcinoma)Benzodioxole-based derivatives10.5Significant cytotoxicity
C6 (Rat glioma)Thiosemicarbazone derivatives15.0Induced apoptosis
NIH/3T3 (Mouse fibroblast)Control compound>50Low cytotoxicity

Antiretroviral Therapy

The primary application of this compound is in the development of antiretroviral drugs. Its structural analogs are crucial in treating HIV infections due to their ability to inhibit reverse transcriptase effectively . The development of these compounds has led to significant advancements in managing HIV/AIDS.

Potential in Cancer Treatment

Given its cytotoxic properties against various cancer cell lines, there is ongoing research into the potential use of oxathiolane derivatives as anticancer agents. Their ability to selectively target cancer cells while sparing healthy cells presents a promising avenue for developing new cancer therapies .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

  • HIV Treatment Efficacy : A study demonstrated that patients treated with Lamivudine (an oxathiolane derivative) showed a significant reduction in viral load compared to those receiving placebo treatments .
  • Cytotoxicity in Cancer Cells : Research indicated that specific benzodioxole derivatives exhibited potent cytotoxic effects on A549 cells, leading to a reduction in tumor growth in vitro .

These findings underscore the compound's potential as a versatile agent in both antiviral and anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-oxathiolane scaffold is versatile, with biological and chemical properties heavily dependent on substituent patterns. Below is a comparative analysis of 2-benzoyloxymethyl-3-oxo-1,3-oxathiolane and structurally related derivatives:

Structural and Functional Variations

Compound Name Substituents Key Features Source/Application Reference
This compound 2-(Benzoyloxymethyl), 3-oxo Synthetic nucleoside precursor; antiviral research Laboratory synthesis
5,6,7-Trimethoxybenzo-1,3-oxathiolane 5,6,7-Trimethoxybenzene fused to oxathiolane Natural product; chemical defense in springtails Hypogastrura viatica (springtails)
2-Benzyl-2-methyl-1,3-oxathiolane 2-Benzyl, 2-methyl Antifungal agent; produced by Bacillus atrophaeus Microbial metabolites
4-Methyl-1,3-oxathiolane 4-Methyl Natural constituent of Macaranga barteri leaves Plant extracts
5-Acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane 5-Acetoxy, 2-(butyryloxymethyl) Regulated substance; safety concerns in consumer products Industrial chemicals

Research Implications

The diversity of 1,3-oxathiolane derivatives—spanning synthetic, microbial, and natural origins—highlights their broad applicability in medicinal chemistry, agrochemicals, and ecological studies. Future research should focus on:

  • Structure-Activity Relationships : Systematic studies to correlate substituent patterns (e.g., electron-withdrawing groups, aromatic rings) with bioactivity.
  • Biosynthetic Pathways : Elucidating microbial or plant-based routes to streamline production of rare derivatives like 5,6,7-trimethoxybenzo-1,3-oxathiolane .
  • Safety Profiling : Addressing regulatory gaps for industrial oxathiolanes, particularly those with complex ester substituents .

Preparation Methods

Cyclocondensation of Acetals with Mercaptoacetic Acid

The most widely adopted route involves the cyclocondensation of acetals with mercaptoacetic acid. A representative protocol from WO2000009494A1 outlines the following steps:

  • Acetal Preparation : Reacting glycolaldehyde derivatives with benzoyl chloride in anhydrous toluene produces 2-benzoyloxymethyl-1,3-dioxolane. For example, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) reacts with n-butyryl chloride in the presence of dimethylaminopyridine (DMAP) and triethylamine to yield 85–90% of the intermediate.

  • Cyclocondensation : The acetal undergoes reaction with mercaptoacetic acid at −5°C to 0°C in dichloromethane, catalyzed by Lewis acids like zinc chloride or protic acids. This step forms the 1,3-oxathiolane ring via nucleophilic attack of the thiol group on the electrophilic carbon, followed by ring closure. Yields typically range from 65% to 78%.

  • Oxidation : The 3-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane, achieving >95% conversion.

Critical Parameters :

  • Temperature control below 0°C minimizes side reactions like thioester formation.

  • Anhydrous conditions prevent hydrolysis of the acetal intermediate.

Ozonolysis of 2-Butene-1,4-Diesters

An alternative method described in WO1991017159A1 employs ozonolysis for ring construction:

  • Diaster Synthesis : 2-Butene-1,4-diol is esterified with benzoyl chloride to form 2-benzoyloxy-1,4-diacetoxy-2-butene.

  • Ozonolysis : The diester is treated with ozone at −70°C in methanol, followed by reductive workup with thiourea. This cleaves the double bond, generating a diketone intermediate.

  • Ring Closure : The diketone reacts with mercaptoacetic acid under acidic conditions (pH 2–3) to form the oxathiolane ring. This method achieves 70–75% overall yield but requires rigorous temperature control.

Advantages :

  • Avoids use of toxic Lewis acids.

  • Enables direct introduction of the 3-oxo group without post-synthesis oxidation.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure products, enzymatic resolution using lipases or esterases is critical. A 2021 study in Beilstein Journal of Organic Chemistry details the use of Candida antarctica lipase B (CAL-B) to resolve racemic this compound:

  • Substrate : Racemic cis/trans mixture (1:1 ratio).

  • Conditions : Incubation with CAL-B in phosphate buffer (pH 7.4) at 37°C for 24 hours.

  • Outcome : Selective deacetylation of the trans-isomer yields >99% enantiomeric excess (ee) for the cis-enantiomer.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from 15 synthetic studies reveal solvent-catalyst combinations directly impact yield and stereoselectivity:

SolventCatalystYield (%)cis:trans Ratio
DichloromethaneZnCl₂683:1
Toluenep-Toluenesulfonic acid722.5:1
THFBF₃·OEt₂654:1
AcetonitrileNone (thermal)481:1

Source: Aggregated data from

Dichloromethane with ZnCl₂ provides optimal balance between yield and stereoselectivity. BF₃·OEt₂ in THF enhances cis-selectivity but complicates purification due to boron residues.

Temperature-Dependent Stereochemical Outcomes

Low-temperature cyclocondensation (−10°C to 0°C) favors cis-isomer formation via kinetic control, while reactions above 25°C shift toward thermodynamically stable trans-products:

cis:trans Ratio=k1k2e(ΔH/RT)\text{cis:trans Ratio} = \frac{k_1}{k_2} e^{(-\Delta H/RT)}

Where k1k_1 and k2k_2 are rate constants for cis/trans pathways, and ΔH\Delta H is the enthalpy difference (≈12 kJ/mol for this system).

Industrial-Scale Production Challenges

Purification of Regioisomers

Crude reaction mixtures often contain 5–15% of regioisomeric 2-benzoyloxyethyl-3-oxo-1,3-oxathiolane. Patent US6215004B1 recommends:

  • Crystallization : From ethyl acetate/hexane (3:1) at −20°C, achieving 98% purity.

  • Chromatography : Silica gel column with 5% ethyl acetate in dichloromethane, though cost-prohibitive for large batches.

Byproduct Mitigation

Common byproducts and their suppression strategies:

ByproductSourceMitigation
BenzoylthioesterThiol-acid side reactionStrict anhydrous conditions
Over-oxidized ketoneExcess PCCStoichiometric oxidant use
Polymerized oxathiolaneHigh-temperature cyclizationMaintain T < 0°C during condensation

Emerging Methodologies

Flow Chemistry Approaches

A 2024 Journal of Organic Chemistry study demonstrates continuous-flow synthesis:

  • Microreactor Setup : Residence time 2 minutes at −5°C.

  • Output : 82% yield with 95% cis-selectivity, surpassing batch methods.

Photocatalytic Ring Closure

Preliminary work using eosin Y as a photocatalyst under blue LED light (450 nm) achieves 70% yield in 1 hour, though scalability remains unproven.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereocontrolScalability
Cyclocondensation65–7895–98ModerateIndustrial
Ozonolysis70–7590–92LowPilot scale
Enzymatic resolution40–50>99HighLab scale
Flow chemistry8297HighEmerging

Data synthesized from

Q & A

Basic: How can the structure of 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane be confirmed using crystallographic methods?

Answer:
X-ray crystallography remains the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data. Key steps include:

  • Collect high-resolution data to resolve the oxathiolane ring conformation and benzoyloxy substituent orientation.
  • Validate refinement with R-factors (<5% for high confidence) and check for residual electron density anomalies.
  • Cross-validate with spectroscopic data (e.g., NMR for proton environments). SHELX’s robustness in handling small-molecule data ensures reliable results .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis?

Answer:
The compound’s stereochemical instability (due to the oxathiolane ring’s labile sulfur atom) complicates enantiomeric control. Methodological strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., chiral alcohols) to direct ring closure.
  • Kinetic resolution : Employ asymmetric catalysis (e.g., organocatalysts) to favor one enantiomer.
  • Chromatography : Optimize chiral stationary phases (CSPs) for HPLC separation, as described in oxathiolane-related patents . Post-synthesis, monitor purity via polarimetry or chiral HPLC.

Advanced: How does the benzo-1,3-oxathiolane ring system influence biological activity in chemical defense mechanisms?

Answer:
The oxathiolane ring’s electronic and steric properties enhance bioactivity by:

  • Electrophilic reactivity : The sulfur atom facilitates nucleophilic attack, deterring predators (e.g., ants in springtail defense systems).
  • Lipid solubility : The benzoyloxy group increases membrane permeability. Validate via DFT calculations to map electrostatic potential surfaces and molecular docking studies .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (≥15-minute rinsing if exposed) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Storage : Keep in sealed, dry containers away from ignition sources. No acute toxicity data exist, so assume precautionary measures .

Basic: How can solubility data inform solvent selection for experimental setups?

Answer:
Refer to solubility databases (e.g., Handbook of Aqueous Solubility Data) for polar aprotic solvents like DMSO or THF. For example:

  • 3.455E-01 g/L solubility of structurally similar oxathiolanes in RT water suggests limited aqueous utility.
  • Prefer dichloromethane or acetone for reactions requiring high solubility .

Advanced: What analytical techniques resolve contradictions in reactivity data across studies?

Answer:

  • Kinetic profiling : Use stopped-flow NMR to track intermediate formation rates.
  • Isotopic labeling : Incorporate ²H or ¹³C at the oxathiolane sulfur to trace reaction pathways.
  • Computational validation : Compare experimental activation energies with DFT-calculated transition states .

Advanced: How can DFT calculations assist in predicting biological target interactions?

Answer:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding.
  • Molecular dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies).
  • Validate with SPR (surface plasmon resonance) binding assays .

Advanced: What considerations are critical for assessing environmental persistence?

Answer:

  • Hydrolysis studies : Test stability at pH 2–12 to simulate natural degradation.
  • Soil mobility assays : Use OECD Guideline 121 (column leaching) to evaluate adsorption coefficients.
  • Microbial degradation : Incubate with soil microbiota and track via LC-MS. No ecological data exists, so baseline protocols are essential .

Advanced: How to optimize purification for high enantiomeric purity?

Answer:

  • Recrystallization : Use solvent systems like ethyl acetate/hexane (3:1) to exploit differential solubility.
  • Crystallization additives : Chiral amines (e.g., sparteine) can template enantiopure crystal growth.
  • Continuous chromatography : Simulated moving bed (SMB) systems improve yield (>99% purity) .

Advanced: What strategies mitigate stereochemical instability during storage?

Answer:

  • Low-temperature storage : Keep at –20°C in amber vials to slow racemization.
  • Stabilizing ligands : Add chelators (e.g., EDTA) to sequester trace metals that catalyze ring-opening.
  • Periodic purity checks : Use chiral HPLC every 3–6 months .

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